molecular formula C12H8BrFO B13993075 2'-Bromo-6'-fluorobiphenyl-2-ol

2'-Bromo-6'-fluorobiphenyl-2-ol

Cat. No.: B13993075
M. Wt: 267.09 g/mol
InChI Key: CLVWLGHIUJUBMT-UHFFFAOYSA-N
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Chemical Reactions Analysis

2’-Bromo-6’-fluorobiphenyl-2-ol undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using various reagents.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.

Common reagents used in these reactions include palladium catalysts for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2’-Bromo-6’-fluorobiphenyl-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Bromo-6’-fluorobiphenyl-2-ol involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and reactivity .

Comparison with Similar Compounds

2’-Bromo-6’-fluorobiphenyl-2-ol can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and versatility of 2’-Bromo-6’-fluorobiphenyl-2-ol in various chemical reactions and applications.

Properties

Molecular Formula

C12H8BrFO

Molecular Weight

267.09 g/mol

IUPAC Name

2-(2-bromo-6-fluorophenyl)phenol

InChI

InChI=1S/C12H8BrFO/c13-9-5-3-6-10(14)12(9)8-4-1-2-7-11(8)15/h1-7,15H

InChI Key

CLVWLGHIUJUBMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC=C2Br)F)O

Origin of Product

United States

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